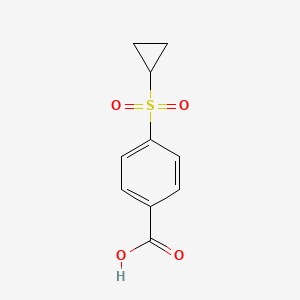

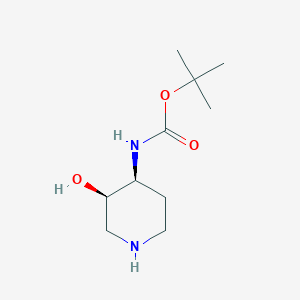

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Descripción general

Descripción

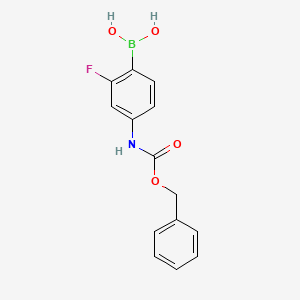

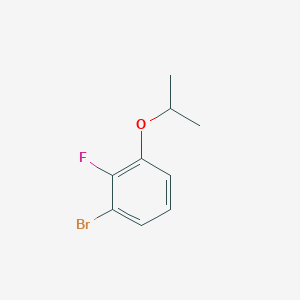

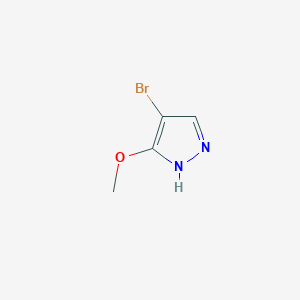

“tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-1-piperidinecarboxylate" . It’s a member of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles are typically synthesized using traditional procedures . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Molecular Structure Analysis

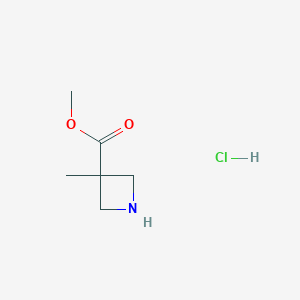

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” would have additional functional groups attached to this base structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(4-bromo-1H-pyrazol-5-yl)piperidine-1-carboxylate” include a density of 1.5±0.1 g/cm³, boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.9±27.9 °C .

Aplicaciones Científicas De Investigación

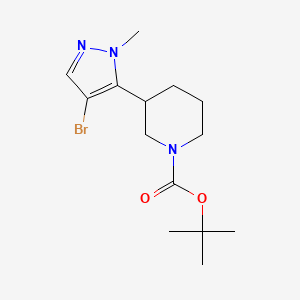

Synthesis and Structural Analysis

The compound has been studied for its synthesis and structural properties. For instance, Richter et al. (2009) explored the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a tert-butyl compound with a 1-methyl-1H-pyrazol-5-yl substituent. The research highlighted the dihedral angle between the pyrazole and piperidine rings, indicating its structural uniqueness (Richter et al., 2009).

Intermediary Role in Drug Synthesis

Kong et al. (2016) described the synthesis of a similar tert-butyl compound, noting its importance as an intermediate in biologically active compounds like crizotinib. This highlights its potential role in pharmaceutical research (Kong et al., 2016).

Use in Nociceptin Antagonist Synthesis

Another study by Jona et al. (2009) demonstrated an efficient synthesis method for a related tert-butyl compound. This method is notable for its use in creating nociceptin antagonists, indicating the compound's importance in developing novel therapeutic agents (Jona et al., 2009).

Application in Anticancer Drug Development

Zhang et al. (2018) focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This study underscores the compound's significance in oncology research (Zhang et al., 2018).

Role in Synthesis of Novel Compounds

Martins et al. (2012) researched the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the compound's utility in creating new chemical entities with potential biological activities (Martins et al., 2012).

Propiedades

IUPAC Name |

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNTUHVZUOTCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)